REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])=[CH:5][CH:4]=1.[Br:14]N1C(=O)CCC1=O>C(O)(C(F)(F)F)=O>[Br:14][C:4]1[CH:5]=[C:6]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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17.5 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(C#N)(C)C
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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17.8 g
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Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The orange solution was stirred for 2 h/25° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below 5° C
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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ADDITION
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Details
|
Water (200 mL) was added
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Type
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STIRRING
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Details
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the mixture was stirred vigorously for 1 h
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
The crude product was filtered off
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Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
The pure product was isolated as white needles
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C=CC1OC)C(C#N)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |